molecular formula C2H5N5 B1205250 4H-1,2,4-Triazole-3,4-diamine CAS No. 38104-45-9

4H-1,2,4-Triazole-3,4-diamine

Cat. No. B1205250
CAS RN: 38104-45-9
M. Wt: 99.1 g/mol
InChI Key: VVICLQXCPOEFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,2,4-Triazole-3,4-diamine is part of the triazole family, a class of five-membered heterocyclic compounds. Triazoles are significant due to their broad range of biological activities and their structural variations, which make them a subject of intense research for new drug development and various other applications (Ferreira et al., 2013).

Synthesis Analysis

The synthesis of 4H-1,2,4-Triazole derivatives involves various strategies aimed at improving efficiency, taking into account green chemistry principles, energy saving, and sustainability. The quest for new synthesis methods is driven by the need to address emerging diseases and the resistance of microbes to existing drugs (Ferreira et al., 2013).

Molecular Structure Analysis

The molecular structure of 4H-1,2,4-Triazole derivatives can be analyzed through experimental methods such as X-ray crystallography and supported by computational methods like density functional theory (DFT). These analyses reveal the geometric configuration, bond lengths, angles, and the overall stability of the compounds (Tanak et al., 2010).

Chemical Reactions and Properties

4H-1,2,4-Triazole derivatives undergo various chemical reactions, leading to compounds with potent biological activities. For example, they serve as cyclin-dependent kinase inhibitors, exhibiting significant anticancer activities against various human tumor cells (Lin et al., 2005).

Physical Properties Analysis

The physical properties of 4H-1,2,4-Triazole derivatives, such as solubility, melting points, and thermal stability, are crucial for their application in different fields. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Xi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, mechanism of action, and the potential for various substitutions, define the scope of application for 4H-1,2,4-Triazole derivatives. These aspects are explored through both experimental and theoretical studies, highlighting the versatility and potential of these compounds in synthesizing new materials and drugs (Xi et al., 2021).

Scientific Research Applications

Triazole Derivatives in Drug Development

The triazole class, including 4H-1,2,4-triazole derivatives, is significant in developing new drugs with diverse biological activities. These compounds have been studied for their broad range of biological activities, such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The preparation of these derivatives aligns with green chemistry and sustainability principles, focusing on energy-saving methods. New diseases and resistant bacterial strains drive the ongoing research and development of novel triazole-based prototypes (Ferreira et al., 2013).

High-Energy and Low-Sensitivity Compounds

A study explored energetic compounds based on 4H-1,2,4-triazole, like 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine. These compounds exhibit high thermal stability and detonation velocities, along with low mechanical sensitivity. Such attributes are beneficial for developing new high-energy density materials (Yao et al., 2021).

Luminescent Properties in Materials Science

4H-1,2,4-triazole derivatives have been studied for their luminescent properties. Research on compounds based on the 4H-1,2,4-triazole group has revealed diverse solid-state luminescent spectra, making them potentially useful in materials science applications, such as in the development of optical devices (Xi et al., 2021).

Proton-Conducting Electrolytes in Energy Applications

1H-1,2,4-triazole and its derivatives are used to enhance proton conduction in liquid electrolytes and polymer electrolyte membranes. Their stability across a wide potential range suggests potential applications in fuel cells and other energy-related technologies (Li et al., 2005).

Supramolecular and Coordination Chemistry

1,2,4-triazole derivatives are significant in supramolecular and coordination chemistry due to their diverse supramolecular interactions. These interactions include complexation of anions, coordination with metal ions, and applications in catalysis and photochemistry. The unique properties of triazoles allow for versatile applications beyond traditional click chemistry (Schulze & Schubert, 2014).

Corrosion Inhibition

Triazole derivatives like 1H-1,2,4-triazole-3,5-diamine have been investigated for their effectiveness as corrosion inhibitors, particularly for metals like copper in acidic media. These studies use density functional theory to correlate theoretical data with experimental results, contributing to materials protection and longevity (Zarrouk et al., 2013).

Safety and Hazards

While specific safety and hazard information for “4H-1,2,4-Triazole-3,4-diamine” is not available, it’s important to note that chemicals should always be handled with appropriate safety measures. Some triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future research directions for “4H-1,2,4-Triazole-3,4-diamine” could involve exploring its potential applications in various fields such as medicine and agrochemistry . Additionally, incorporating a methylene bridge in a 3,4-diamino-1,2,4-triazole ring can effectively support the progress of mechanically insensitive and thermally stable energetic compounds .

Mechanism of Action

Target of Action

4H-1,2,4-Triazole-3,4-diamine, also known as Guanazole , primarily targets the enzyme ribonucleoside-diphosphate reductase (EC 1.17.4.1) . This enzyme plays a crucial role in DNA synthesis, as it is responsible for the reduction of ribonucleoside diphosphates into deoxyribonucleoside diphosphates, which are the building blocks of DNA .

Mode of Action

As an inhibitor of ribonucleoside-diphosphate reductase, this compound binds to the enzyme and prevents it from catalyzing the reduction process . This interaction disrupts the production of deoxyribonucleoside diphosphates, thereby inhibiting DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway . By inhibiting ribonucleoside-diphosphate reductase, the compound disrupts the conversion of ribonucleoside diphosphates into deoxyribonucleoside diphosphates . This disruption affects the downstream process of DNA synthesis, potentially leading to cell cycle arrest and apoptosis .

Result of Action

The inhibition of DNA synthesis by this compound can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells . This makes the compound a potential antineoplastic agent , useful in the treatment of various types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound has been studied as a heat-resistant energetic material, suggesting that it maintains stability and efficacy under high-temperature conditions . .

properties

IUPAC Name

1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVICLQXCPOEFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959060
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38104-45-9
Record name 5-Imino-1,5-dihydro-4H-1,2,4-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-1,2,4-Triazole-3,4-diamine
Reactant of Route 2
4H-1,2,4-Triazole-3,4-diamine
Reactant of Route 3
4H-1,2,4-Triazole-3,4-diamine
Reactant of Route 4
4H-1,2,4-Triazole-3,4-diamine
Reactant of Route 5
4H-1,2,4-Triazole-3,4-diamine
Reactant of Route 6
4H-1,2,4-Triazole-3,4-diamine

Q & A

Q1: What are the antimicrobial properties of derivatives containing the 4H-1,2,4-Triazole-3,4-diamine scaffold?

A1: Studies have explored the antimicrobial potential of various compounds derived from this compound. For instance, 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, N³-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3,4-diamine, and N-(4-substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-1,3,4-thiadiazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against gram-positive (S. aureus) and gram-negative (E. coli) bacteria. [] Notably, some compounds exhibited promising antibacterial activity comparable to standard drugs like Loxacin and Ketoconazole. [] Further research is needed to elucidate the specific mechanisms of action and explore potential applications.

Q2: Can this compound be used to synthesize energetic materials, and what are their properties?

A2: Yes, this compound serves as a building block for energetic materials. Researchers successfully synthesized 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), a compound with low sensitivity to impact and friction, making it significantly safer to handle than traditional explosives like RDX and TNT. [] TMT also exhibits a high detonation velocity (8.417 km/s) and promising thermal decomposition behavior. [] Various salts of TMT have been investigated, revealing potential applications as propellants and gas generators due to their high thermal stability, impressive gas production, and low mechanical sensitivities. []

Q3: How is the structure of this compound derivatives elucidated?

A3: Researchers utilize various spectroscopic techniques to characterize the structure of synthesized this compound derivatives. Common methods include Infrared (IR) spectroscopy and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [] IR spectroscopy helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [] 1H NMR spectroscopy provides insights into the arrangement of hydrogen atoms within the molecule, further confirming the structure. [] These techniques are crucial for verifying the successful synthesis and understanding the structural properties of novel derivatives.

Q4: What is the role of single-crystal X-Ray diffraction in understanding the coordination chemistry of this compound?

A4: Single-crystal X-Ray diffraction is a powerful technique used to determine the three-dimensional structure of crystalline compounds, including metal complexes. In a study involving the synthesis and characterization of a cadmium complex with 5-methyl-4H-1,2,4-triazole-3,4-diamine as the ligand, single-crystal X-Ray diffraction revealed the distorted octahedral geometry around the cadmium atom. [] The technique also elucidated the coordination environment, showing the cadmium atom bound to two nitrogen atoms from the ligand and four chloride ions. [] This structural information is crucial for understanding the coordination chemistry and potential applications of such metal complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.